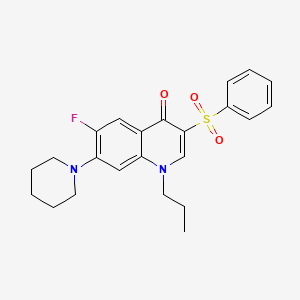

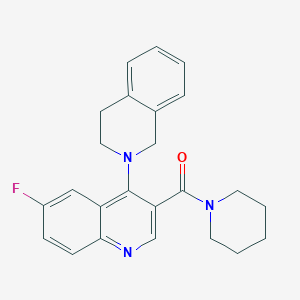

6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It is a highly potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in the regulation of various cellular processes, including circadian rhythms and cell division. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in the field of cancer research and drug development.

Wissenschaftliche Forschungsanwendungen

Molecular Modeling and Inhibition of Enzymes

- Phenylethanolamine N-methyltransferase (PNMT) Inhibition : Studies have explored the binding and inhibitory effects of compounds structurally related to "6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one" on PNMT, an enzyme involved in neurotransmitter synthesis. These compounds, including sulfonamides and sulfones, show potential for crossing the blood-brain barrier and interacting with specific amino acids within the enzyme's active site, suggesting their application in modulating neurotransmitter levels (Grunewald et al., 2006).

Antibacterial Activity

- Arylfluoroquinolone Antibacterials : Research into novel arylfluoroquinolones, characterized by substitutions similar to the mentioned compound, has identified their significant antibacterial potency. The structural variations, particularly at the 1 and 7 positions, play crucial roles in enhancing antimicrobial efficacy against a range of pathogens, offering insights into the design of new antibacterial agents (Chu et al., 1985).

Photochemistry and Stability

- Photochemical Properties : The photochemistry of related fluoroquinolones in aqueous solutions has been studied, revealing insights into the substitution reactions and stability under various conditions. These findings contribute to understanding the photostability and degradation pathways of fluoroquinolone compounds, which are critical for their development as pharmaceuticals (Mella et al., 2001).

Antimycobacterial and Antifungal Activities

- Synthesis and Antimicrobial Study : Compounds with a core structure similar to "this compound" have been synthesized and tested for their antimycobacterial and antifungal activities. These studies have led to the identification of compounds with promising therapeutic potentials against various microbial infections (Patel & Patel, 2010).

Photostability and Mechanistic Insights

- Photonucleophilic Aromatic Substitution : Investigations into the mechanisms of photonucleophilic aromatic substitution in basic media have provided valuable insights into the photostability and reactivity of fluoroquinolones. These findings are essential for understanding the behavior of these compounds under light exposure, which can influence their storage, stability, and pharmacological properties (Cuquerella et al., 2004).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-2-11-26-16-22(30(28,29)17-9-5-3-6-10-17)23(27)18-14-19(24)21(15-20(18)26)25-12-7-4-8-13-25/h3,5-6,9-10,14-16H,2,4,7-8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFRURGVBSKKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[2-(1-propan-2-ylpyrazol-4-yl)cyclopropyl]methanone;hydrochloride](/img/structure/B2764124.png)

![4-(tert-butyl)-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2764125.png)

![tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate](/img/structure/B2764126.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2764133.png)

![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)

![Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2764138.png)

![N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2764140.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2764144.png)